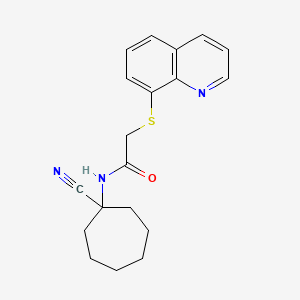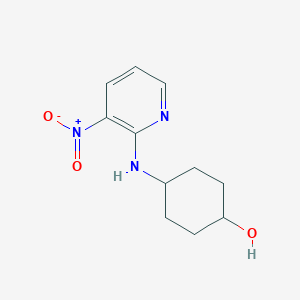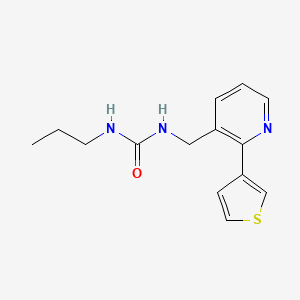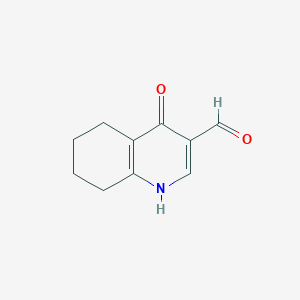
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide, also known as CCA, is a novel compound that has been synthesized for research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is not fully understood. However, it has been proposed that N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide may exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to induce cell cycle arrest and apoptosis. In addition, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to protect against oxidative stress and neuronal damage.
実験室実験の利点と制限
One of the advantages of using N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. In addition, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of using N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide. One direction is to further investigate the mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide and its potential targets in various diseases. Another direction is to develop more efficient synthesis methods for N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide and its derivatives. Additionally, the in vivo efficacy and toxicity of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide need to be further evaluated in animal models. Finally, the potential clinical applications of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide need to be explored in human trials.
Conclusion
In conclusion, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is a novel compound that has gained attention due to its potential therapeutic applications in various diseases. The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane carboxylic acid with 2-mercaptoquinoline in the presence of a coupling reagent. N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. There are several future directions for the research of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide, including further investigation of its mechanism of action and potential clinical applications.
合成法
The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane carboxylic acid with 2-mercaptoquinoline in the presence of a coupling reagent. The resulting intermediate is then reacted with acetic anhydride to yield the final product. The purity and identity of the compound were confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential neuroprotective effects.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c20-14-19(10-3-1-2-4-11-19)22-17(23)13-24-16-9-5-7-15-8-6-12-21-18(15)16/h5-9,12H,1-4,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLDCCAORDFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B2628664.png)
![N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2628666.png)
![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole](/img/structure/B2628670.png)
![(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium](/img/structure/B2628675.png)





![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2628684.png)
![1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2628685.png)
![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)